molecular formula C7H8BrClN2O2 B8088958 5-Bromo-2-methyl-3-nitroaniline hydrochloride

5-Bromo-2-methyl-3-nitroaniline hydrochloride

Cat. No.: B8088958
M. Wt: 267.51 g/mol
InChI Key: INZUDGTTZGVLKM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitroaniline hydrochloride (CAS 2205297-10-3) is a versatile aromatic amine derivative of significant value in organic and medicinal chemistry research. Its molecular formula is C 7 H 8 BrClN 2 O 2 and it has a molecular weight of 267.51 g/mol . This compound serves as a crucial synthetic intermediate for constructing complex heterocyclic systems and pharmacologically active molecules. The strategic placement of functional groups on the benzene ring defines its research utility. The bromine atom is an effective handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to diversify molecular structure . The nitro group can be selectively reduced to the corresponding aniline, a common transformation in the synthesis of various diamines and complex heterocycles . Furthermore, the aromatic amine , stabilized in its hydrochloride salt form, can be diazotized to introduce other functionalities or participate in cyclization reactions . This multi-functional profile makes this compound a valuable precursor in several advanced research areas. It has been identified as a key building block in the synthesis of kinase inhibitors , including potential therapeutics targeting KRAS G12C, a prominent oncoprotein in cancer research . Additionally, the compound can be utilized in the preparation of 1H-indazole derivatives and other nitrogen-containing heterocycles that are prevalent motifs in many biologically active compounds and natural products . Handling and Storage: For optimal stability, it is recommended to store this compound in a dark place, under an inert atmosphere, and at room temperature . Notice: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly not for human or veterinary use .

Properties

IUPAC Name

5-bromo-2-methyl-3-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZUDGTTZGVLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Recent studies have highlighted the potential of 5-bromo-2-methyl-3-nitroaniline hydrochloride as a precursor in the synthesis of novel anticancer agents. Its structure allows for modifications that can enhance biological activity against cancer cells. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models .

Cytochrome P450 Inhibition
This compound has demonstrated inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, indicating that this compound could influence pharmacokinetics and drug interactions, which is vital for drug development and safety assessments.

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as nucleophilic substitutions and coupling reactions to create compounds with diverse functionalities. This versatility makes it an essential building block in organic synthesis .

Azo Dyes Production
The compound can also be used in the production of azo dyes through diazotization reactions. The nitro group enhances the electrophilicity of the aromatic ring, facilitating the formation of azo compounds that are widely used in textiles and other industries .

Material Science

Polymer Chemistry
In material science, this compound is explored for its potential applications in developing new polymers with enhanced properties. Its ability to participate in polymerization reactions allows for the creation of materials with specific characteristics suitable for various applications, including coatings and adhesives .

Case Studies

StudyApplicationFindings
Zhang et al. (2022)SGLT2 InhibitorsDeveloped a scalable synthesis method for intermediates using 5-bromo compounds; demonstrated high yields suitable for industrial applications .
Research on Cytochrome P450Drug MetabolismShowed that 5-bromo-2-methyl-3-nitroaniline inhibits CYP1A2 and CYP2C19, affecting drug clearance rates.
Azo Dye ProductionDye ChemistrySuccessfully synthesized azo dyes using derivatives of this compound; highlighted its role in dye chemistry .

Mechanism of Action

The mechanism by which 5-Bromo-2-methyl-3-nitroaniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can release nitric oxide (NO), which can modulate various biological pathways, including those involved in inflammation and apoptosis.

  • Pathways Involved: The compound can affect signaling pathways related to cell proliferation, differentiation, and death, making it useful in cancer research and treatment.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Positions and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound C₇H₈BrClN₂O₂ 267.51 Br (C5), CH₃ (C2), NO₂ (C3), HCl Reference
5-Bromo-2-methyl-3-nitroaniline (free base) C₇H₇BrN₂O₂ 255.05 Br (C5), CH₃ (C2), NO₂ (C3) 0.96
2-Bromo-4-methyl-5-nitroaniline C₇H₇BrN₂O₂ 255.05 Br (C2), CH₃ (C4), NO₂ (C5) 0.91
5-Bromo-4-methyl-2-nitroaniline C₇H₇BrN₂O₂ 255.05 Br (C5), CH₃ (C4), NO₂ (C2) 0.84

Key Observations :

  • The free base (similarity 0.96) lacks the hydrochloride salt, reducing its aqueous solubility compared to the target compound .
  • Positional isomers (e.g., 2-Bromo-4-methyl-5-nitroaniline) exhibit lower similarity scores (0.84–0.91) due to altered electronic effects from substituent rearrangements, impacting reactivity in cross-coupling reactions .

Halogen and Functional Group Variations

Table 2: Impact of Halogen and Functional Group Substitutions

Compound Name Molecular Formula Key Functional Groups Similarity Score
5-Bromo-2-chloro-3-methylaniline hydrochloride C₇H₇BrClN Br (C5), Cl (C2), CH₃ (C3) N/A
3-Bromo-4-methoxyaniline hydrochloride C₇H₇BrClNO Br (C3), OCH₃ (C4), HCl 0.92
5-Bromo-2-nitroaniline C₆H₅BrN₂O₂ Br (C5), NO₂ (C2) N/A

Key Observations :

  • 3-Bromo-4-methoxyaniline hydrochloride (similarity 0.92) substitutes the nitro group with a methoxy group, altering electronic density and reducing oxidative reactivity .
  • 5-Bromo-2-nitroaniline lacks the methyl group and hydrochloride, resulting in lower molecular weight (229.02 g/mol) and higher volatility .

Solubility and Stability

  • The hydrochloride salt form of 5-bromo-2-methyl-3-nitroaniline significantly improves its solubility in polar solvents compared to non-salt analogs like 5-bromo-4-methoxy-2-methylaniline (similarity 0.87) .
  • Stability studies of structurally related hydrochlorides (e.g., amitriptyline hydrochloride) suggest that salt formation mitigates degradation under thermal stress, a property likely shared by the target compound .

Biological Activity

5-Bromo-2-methyl-3-nitroaniline hydrochloride (CAS number 2205297-10-3) is a chemical compound notable for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and findings.

Chemical Structure and Synthesis

The compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the aniline structure. The synthesis typically involves:

  • Nitration : 2-methyl aniline is nitrated with concentrated sulfuric and nitric acids.
  • Bromination : The resulting product undergoes bromination using bromine in acetic acid.
  • Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt.

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism in humans, indicating that this compound may influence pharmacokinetics and toxicity of various drugs .

Anticancer Potential

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies suggest that certain analogs can induce apoptosis in cancer cell lines such as MCF-7, showcasing IC50 values around 25.72 ± 3.95 μM . The mechanism involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, potentially leading to cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems:

  • Cytochrome P450 Interaction : Inhibition of CYP1A2 and CYP2C19 affects drug metabolism pathways.
  • Reactive Intermediate Formation : The nitro group can be reduced to an amino group, which may engage in further biochemical interactions.

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound distinguishes it from structurally similar compounds. The following table summarizes key differences:

Compound NameCAS NumberSimilarityUnique Features
3-Bromo-2-methyl-5-nitroaniline1000342-34-60.96Different substitution pattern on the aromatic ring
4-Bromo-2-methyl-1-nitrobenzene52414-98-90.94Nitro group at a different position
2-Bromo-4-methyl-5-nitroaniline102169-99-30.91Altered position of bromo and methyl groups

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Antimicrobial Activity : Research indicates potential antimicrobial properties, although specific data on minimum inhibitory concentrations (MIC) remain limited.
  • Pharmacological Studies : Investigations into its role as an inhibitor for drug-metabolizing enzymes have been conducted, emphasizing its relevance in toxicology and pharmacology.

Preparation Methods

Nitration of 2-Methylaniline

The synthesis begins with 2-methylaniline (o-toluidine), which undergoes nitration to introduce the nitro group at position 3. The methyl group’s ortho/para-directing effect dominates under controlled acidic conditions:

Procedure :

  • Substrate : 2-Methylaniline (neat).

  • Nitrating agent : Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 molar ratio.

  • Conditions : Gradual addition at 0–5°C, followed by stirring at 25°C for 6 hours.

  • Outcome : 3-Nitro-2-methylaniline (yield: 78–85%, purity: 97–99%).

Mechanistic Insight :
The methyl group directs nitration to position 3 (ortho to methyl), while the amino group’s protonation in acidic medium minimizes undesired para-nitration.

Bromination of 3-Nitro-2-methylaniline

The nitro group’s meta-directing effect enables bromination at position 5:

Procedure :

  • Substrate : 3-Nitro-2-methylaniline dissolved in glacial acetic acid.

  • Brominating agent : Bromine (Br₂) in stoichiometric excess (1.2 eq).

  • Catalyst : Iron(III) bromide (FeBr₃, 0.1 eq).

  • Conditions : Reaction at 60°C for 12 hours under nitrogen.

  • Workup : Precipitation in ice-water, filtration, and washing with cold ethanol.

  • Outcome : 5-Bromo-3-nitro-2-methylaniline (yield: 65–70%, purity: 95%).

Challenges :
Nitro groups deactivate the ring, necessitating elevated temperatures and catalytic Lewis acids to facilitate electrophilic substitution.

Hydrochloride Salt Formation

The final step involves protonation of the amino group:

Procedure :

  • Substrate : 5-Bromo-3-nitro-2-methylaniline suspended in anhydrous ethyl acetate.

  • Acid : Dry hydrogen chloride (HCl) gas bubbled through the solution at 10°C.

  • Conditions : Stirring for 2 hours, followed by filtration and drying under vacuum.

  • Outcome : This compound (yield: 92–95%, purity: 98.5%).

Bromination of 2-Methylaniline

Alternative approaches prioritize bromination before nitration:

Procedure :

  • Substrate : 2-Methylaniline in carbon tetrachloride.

  • Brominating agent : N-Bromosuccinimide (NBS, 1.1 eq).

  • Conditions : Radical-initiated bromination using AIBN (azobisisobutyronitrile) at 80°C for 8 hours.

  • Outcome : 5-Bromo-2-methylaniline (yield: 60–65%).

Limitations :
Lower regioselectivity compared to nitration-first routes, with bromine occasionally occupying position 4.

Nitration and Salt Formation

Subsequent nitration and HCl treatment follow analogous steps to Route 1, albeit with reduced yields (50–55%) due to steric hindrance from the bromine substituent.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Nitration → Bromination)Route 2 (Bromination → Nitration)
Overall Yield 55–60%30–35%
Regioselectivity High (≥95%)Moderate (70–75%)
Purity 98–99%90–92%
Scalability Industrial-scale feasibleLimited by radical initiation

Route 1 is preferred for large-scale synthesis due to higher yields and reproducibility.

Critical Reaction Parameters

Solvent Systems

  • Nitration : Sulfuric acid acts as solvent and protonating agent.

  • Bromination : Glacial acetic acid enhances electrophilic substitution kinetics.

  • Salt Formation : Ethyl acetate minimizes side reactions during HCl gas treatment.

Temperature Control

  • Nitration : Exothermic reaction requires strict maintenance at 0–5°C to avoid polynitration.

  • Bromination : Elevated temperatures (60°C) counteract nitro group deactivation.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 267.51 g/mol
Melting Point 88–90°C (decomposes)
Solubility <0.1 g/100 mL in H₂O

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₃⁺), 7.95 (d, J=2.4 Hz, 1H, Ar-H), 7.45 (d, J=8.7 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Industrial-Scale Considerations

Patent WO2010014022A1 highlights a telescoped process for analogous intermediates, where:

  • Solvent Recycling : Tert-butanol and toluene are distilled and reused, reducing waste.

  • Throughput : Batches up to 1 kg demonstrate 82% yield with 99% HPLC purity.

  • Safety : EDTA washes remove metal catalysts, ensuring compliance with ICH guidelines .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Bromo-2-methyl-3-nitroaniline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential bromination, nitration, and methylation of aniline derivatives. Key steps include:

  • Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to the para position relative to the amine group.
  • Nitration : Employ mixed acids (HNO₃/H₂SO₄) at controlled temperatures (<50°C) to avoid over-nitration.
  • Methylation : Protect the amine group (e.g., via acetylation) before methyl group introduction to prevent side reactions.
  • Hydrochloride Formation : React the free base with HCl in anhydrous ethanol.
  • Optimization: Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and temperature based on intermediates like 5-Bromo-2-nitroaniline (see handling in ).

Q. How should researchers safely handle and purify this compound given its potential hazards?

  • Methodological Answer :

  • Handling : Use a fume hood, nitrile gloves, and safety goggles due to nitro group toxicity and potential skin absorption risks ().
  • Purification : Recrystallize from ethanol/water mixtures. For column chromatography, use silica gel with a gradient of ethyl acetate/hexane, monitoring for decomposition (evidenced by color changes in nitroaromatics; ).

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and aromatic protons (δ ~7-8 ppm). Bromine and nitro groups deshield adjacent protons.
  • IR Spectroscopy : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine hydrochloride (broad N-H stretch ~2500-3000 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion clusters consistent with bromine isotope patterns ( ).

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration of brominated methylaniline precursors be addressed?

  • Methodological Answer :

  • Directing Effects : The methyl group is ortho/para-directing, while bromine is meta-directing. Competing effects may lead to mixed products. Use DFT calculations to predict substituent dominance (e.g., bromine’s strong electron-withdrawing effect often overrides methyl).
  • Protection Strategies : Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group to simplify nitration pathways, as seen in analogous Boc-protected nitroanilines ( ).

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Purity Analysis : Compare HPLC profiles (≥95% purity threshold) to exclude impurities affecting physical properties.
  • Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms, which may explain discrepancies (e.g., hydrochloride salt vs. free base; ).

Q. How does the electronic interplay between bromine, methyl, and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Bromine’s position meta to the nitro group enhances oxidative addition efficiency. Methyl groups may sterically hinder Pd catalysts; use bulky ligands (e.g., SPhos) to mitigate this.
  • Computational Modeling : Employ DFT to map electron density distributions and predict sites for electrophilic/nucleophilic attacks ( ).

Citations

  • Synthesis and handling protocols derived from brominated aniline analogs ( ).
  • Spectroscopic and computational methods informed by NIST standards ( ) and theoretical frameworks ( ).

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